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Compound of Interest

2,2-Bis(3-
Compound Name: )
aminophenyl)hexafluoropropane

cat. No.: B1268579

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Bis(3-
aminophenyl)hexafluoropropane

Introduction

2,2-Bis(3-aminophenyl)hexafluoropropane, also known as 3,3'-
(Hexafluoroisopropylidene)dianiline, is a fluorinated aromatic diamine. Its unique structure,
incorporating flexible hexafluoroisopropylidene (6F) groups and reactive amine functionalities,
makes it a valuable monomer in the synthesis of high-performance polymers. These polymers,
such as polyimides and polyamides, are noted for their enhanced thermal stability, chemical
resistance, low dielectric constant, and improved solubility. This document provides a
comprehensive overview of the core physicochemical properties of 2,2-Bis(3-
aminophenyl)hexafluoropropane, intended for researchers, scientists, and professionals in
materials science and drug development.

Core Physicochemical Properties

The key physical and chemical properties of 2,2-Bis(3-aminophenyl)hexafluoropropane are
summarized below.
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Property Value Reference
3-[2-(3-
IUPAC Name aminophenyl)-1,1,1,3,3,3- [1]

hexafluoropropan-2-yllaniline

3,3-
Synonyms (Hexafluoroisopropylidene)dia
niline
CAS Number 47250-53-3 [1]
Molecular Formula CisHi12FsN:2 [1]
Molecular Weight 334.26 g/mol [1][2]
White to light yellow/orange
Appearance
powder or crystals
Melting Point 74.01t0 79.0 °C
Purity (GC) >98.0%
XLogP3 4.5 [1]

Spectroscopic and Structural Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the
compound.
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Spectroscopic Data Details Reference

Spectrum available from
13C NMR i ) [1]
Sigma-Aldrich Co. LLC.

Spectrum available from the
19F NMR Institute of Organic Chemistry, [1]

University of Vienna.

Data available in spectral
Mass Spectrometry datab [1]
atabases.

SDBS (AIST Spectral DB) No. 19588

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical
properties.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2,2-Bis(3-
aminophenyl)hexafluoropropane was not found in the provided search results, a general
synthetic pathway for related compounds involves the reaction of a substituted phenylamine
with hexafluoroacetone. A general workflow is visualized below.

Purification is typically achieved through recrystallization. The crude product is dissolved in a
suitable solvent (e.g., a mixture of isopropyl alcohol and toluene) with heating, followed by
cooling to induce crystallization. The purified crystals are then isolated by filtration and dried.
Purity is often confirmed by Gas Chromatography (GC) and nonaqueous titration.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus. A small, dry
sample of the crystalline powder is packed into a capillary tube. The tube is placed in the
apparatus and heated at a controlled rate. The temperature range from the first appearance of
liquid (onset) to the complete liquefaction of the sample is recorded as the melting point.
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: tH, 13C, and °F NMR spectra are
recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable
deuterated solvent, such as DMSO-de. The resulting spectra provide information about the
molecular structure and purity of the compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the compound. The analysis provides the exact mass and helps
confirm the molecular formula.

Thermal Analysis (General Protocol)

While specific TGA/DSC data for the monomer is not detailed in the search results, these

techniques are critical for assessing the thermal stability of polymers derived from it.[3]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature in a controlled atmosphere.[4] A small amount of the sample is
placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min). The resulting curve
shows the temperatures at which the material degrades.[4]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample
as it is heated, cooled, or held at a constant temperature.[4] It is used to determine thermal
transitions like melting point and glass transition temperature (Tg).[4][5] The sample is
sealed in a pan and heated at a specific rate, and the heat flow is compared to an empty
reference pan.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of

aromatic diamines like 2,2-Bis(3-aminophenyl)hexafluoropropane.
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Caption: Generalized workflow for the synthesis and analysis of 2,2-Bis(3-
aminophenyl)hexafluoropropane.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2,2-Bis(3-aminophenyl)hexafluoropropane is classified with the following
hazards:

e H315: Causes skin irritation.[1]
e H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this chemical. Work should be conducted in a well-
ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminophenyl-hexafluoropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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